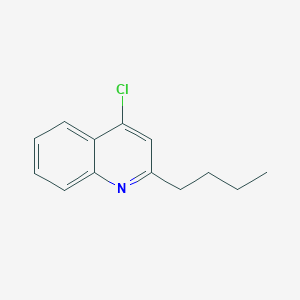

2-Butyl-4-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCKPTWTCYQMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butyl-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Butyl-4-chloroquinoline, a key intermediate in pharmaceutical research. The document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. Visual diagrams of the synthetic workflows are provided to enhance understanding.

Core Synthesis Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 2-Butyl-4-hydroxyquinoline, via the Conrad-Limpach reaction. The subsequent step is the chlorination of this intermediate to yield the final product.

Step 1: Conrad-Limpach Synthesis of 2-Butyl-4-hydroxyquinoline

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines.[1][2] This reaction involves the condensation of an aniline with a β-ketoester, in this case, aniline and ethyl 3-oxoheptanoate, to form a β-arylaminoacrylate intermediate. This intermediate then undergoes thermal cyclization at high temperatures to yield the 2-butyl-4-hydroxyquinoline.[1][3]

Reaction Scheme:

Experimental Protocol:

-

Part A: Condensation:

-

In a round-bottom flask, combine one equivalent of aniline and one equivalent of ethyl 3-oxoheptanoate.

-

The reaction can be performed neat or with a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid).

-

Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate, ethyl 3-(phenylamino)hept-2-enoate, can be monitored by thin-layer chromatography (TLC).

-

-

Part B: Cyclization:

-

Once the formation of the enamine is complete, the reaction mixture is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.[4][5]

-

The mixture is heated to approximately 250°C to induce thermal cyclization.[1][2]

-

The reaction is typically maintained at this temperature for 15-30 minutes.

-

Upon cooling, the 2-Butyl-4-hydroxyquinoline product precipitates from the solution.

-

The solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 65-95%[4][5] |

| Reaction Time | Condensation: 1-2 hours; Cyclization: 15-30 minutes |

| Reaction Temperature | Condensation: Room Temperature; Cyclization: ~250°C |

Logical Workflow for Conrad-Limpach Synthesis:

Step 2: Chlorination of 2-Butyl-4-hydroxyquinoline

The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective.[6] This reaction proceeds by refluxing the 2-butyl-4-hydroxyquinoline in excess phosphorus oxychloride.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-butyl-4-hydroxyquinoline in an excess of phosphorus oxychloride.

-

The mixture is heated to reflux (approximately 105-110°C) and maintained for 2-4 hours.

-

The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The reaction mixture is then cautiously poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95%[7] |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux (~105-110°C) |

Logical Workflow for Chlorination:

Alternative Synthesis Pathways

While the Conrad-Limpach followed by chlorination is the most direct route, other classical quinoline syntheses could potentially be adapted for the synthesis of this compound. These methods may offer advantages in terms of starting material availability or for the synthesis of analogues with different substitution patterns.

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. To synthesize the target molecule, one would require aniline and a diketone that would provide the 2-butyl and 4-hydroxy functionalities, which is less straightforward than the Conrad-Limpach approach.

-

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound and an aniline. For the synthesis of this compound, a specifically substituted α,β-unsaturated carbonyl would be necessary.

-

Friedländer Annulation: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This could be a viable route if the appropriate substituted 2-aminoaryl ketone is available.

The feasibility of these alternative pathways is highly dependent on the availability of the specific starting materials required to introduce the butyl group at the 2-position.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Conrad-Limpach synthesis of 2-Butyl-4-hydroxyquinoline, followed by chlorination with phosphorus oxychloride. This method offers high yields and utilizes readily available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butyl-4-chloroquinoline (CAS 144624-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-4-chloroquinoline (CAS 144624-27-1), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines its properties, synthesis, and potential applications based on established knowledge of analogous 2-alkyl-4-chloroquinoline derivatives. The guide includes detailed theoretical and methodological information intended to support research and development activities involving this compound.

Chemical Properties and Data

This compound is a substituted quinoline with a butyl group at the 2-position and a chlorine atom at the 4-position. Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| CAS Number | 144624-27-1 | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₄ClN | [1] |

| Molecular Weight | 219.71 g/mol | [1] |

| Canonical SMILES | CCCCC1=NC2=CC=CC=C2C(=C1)Cl | - |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature, dry conditions | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Melting Point | Liquid at room temperature | Comparison with 2-chloroquinoline (m.p. 35-38 °C) and the fluidizing effect of the butyl chain. |

| Boiling Point | > 300 °C | Extrapolation from the boiling point of 2-chloroquinoline (266-267 °C) with the addition of a butyl group. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water. | General solubility of quinoline derivatives. |

| Appearance | Colorless to pale yellow oil or low-melting solid. | Based on the appearance of similar chloroquinoline derivatives. |

Predicted Spectral Data

The following are predicted spectral characteristics for this compound, based on the analysis of related compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Butyl chain protons: δ 0.9-3.0 ppm (including a triplet for the terminal methyl group and multiplets for the methylene groups). |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Butyl chain carbons: δ 13-40 ppm. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹; C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹; C-Cl stretching: ~700-800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 219 and 221 in a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely involve loss of the butyl chain. |

Synthesis and Experimental Protocols

While a specific published synthesis protocol for this compound was not identified, a reliable synthetic route can be proposed based on established methods for the preparation of 2-alkyl-4-chloroquinolines. The following multi-step synthesis is a viable approach.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Phenylpentanamide

-

To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add valeryl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenylpentanamide.

Step 2: Synthesis of 2-Butyl-4-hydroxyquinoline

-

Add N-phenylpentanamide (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the amide).

-

Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-butyl-4-hydroxyquinoline.

Step 3: Synthesis of this compound

-

To a flask containing 2-butyl-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Potential Uses

This compound is primarily of interest as a synthetic intermediate for the development of more complex pharmaceutical agents.[2] Its structural features are present in compounds with known biological activities.

Antimalarial Potential

The quinoline core is a well-established pharmacophore in antimalarial drugs. Compounds like chloroquine and mefloquine, which are 4-substituted quinolines, function by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Caption: Mechanism of action of quinoline antimalarials.

Derivatives of this compound could be synthesized and evaluated for their antimalarial activity, potentially offering advantages against drug-resistant strains of Plasmodium.[2]

Anticancer and Other Potential Activities

Various quinoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2-butyl and 4-chloro substitutions provide reactive handles for further chemical modifications to explore these activities. For instance, the 4-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that could modulate biological activity.

Proposed Experimental Workflows for Biological Evaluation

The following workflows outline standard assays to evaluate the potential biological activities of this compound or its derivatives.

In Vitro Antimalarial Activity Assay

References

The Diverse Biological Activities of Substituted Chloroquinolines: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. Among these, substituted chloroquinolines have garnered significant attention for their therapeutic potential. Historically recognized for their profound antimalarial effects, exemplified by the widespread use of chloroquine, recent research has unveiled their promising activities against cancer, bacteria, and viruses. This technical guide provides an in-depth exploration of the biological activities of substituted chloroquinolines, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the chloroquinoline framework.

Antimalarial Activity of Substituted Chloroquinolines

The 4-aminoquinoline scaffold is a critical pharmacophore for antimalarial activity. Chloroquine, a prominent member of this class, has been a frontline treatment for malaria for decades. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new and effective analogues.

Quantitative Data on Antimalarial Activity

The in vitro antimalarial activity of substituted chloroquinolines is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound Class/Derivative | P. falciparum Strain(s) | IC50 (µM) | Reference(s) |

| 4-Aminoquinoline-pyrimidine hybrids | |||

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | CQR | 0.0036 | [1] |

| Quinoline-sulfonamide hybrids | |||

| Hybrid 41a | 3D7 (CQS) | 0.05 | [1] |

| Hybrid 41a | K1 (CQR) | 0.41 | [1] |

| Hybrid 41b | 3D7 (CQS) | 0.01 | [1] |

| Hybrid 41b | K1 (CQR) | 0.36 | [1] |

| "Reversed Chloroquine" (RCQ) Analogues | |||

| Analogue 25 (four-carbon linker) | CQS & CQR | Comparable to Chloroquine | [2] |

| 7-substituted 4-aminoquinolines | |||

| 7-Iodo/Bromo-AQs with various diaminoalkane side chains | CQS & CQR | 0.003 - 0.012 | [3] |

| 7-Fluoro-AQs | CQS | 0.015 - 0.05 | [3] |

| 7-Fluoro-AQs | CQR | 0.018 - 0.5 | [3] |

| 7-Methoxy-AQs | CQS | 0.017 - 0.15 | [3] |

| 7-Methoxy-AQs | CQR | 0.09 - 3.0 | [3] |

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) derivatives | |||

| CQPA-26 | NF54 | 1.29 | [4] |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives | |||

| CQPPM-9 | NF54 | 1.42 | [4] |

Structure-Activity Relationship (SAR) for Antimalarial Activity

The antimalarial efficacy of 4-aminoquinolines is intricately linked to their chemical structure. Key SAR insights include:

-

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[5][6] Replacement with other electron-withdrawing groups like bromine or iodine maintains or enhances activity, while substitution with electron-donating groups like methoxy generally leads to a significant loss of potency, especially against resistant strains.[3]

-

The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is a critical determinant of activity and plays a role in overcoming resistance.[6] The length and basicity of this side chain influence the drug's accumulation in the acidic digestive vacuole of the parasite.[7] Modifications to this side chain have been a successful strategy in developing analogues active against CQR strains.

-

The Quinoline Core: The quinoline ring system itself is essential for the drug's interaction with its target. It is believed to engage in π-π stacking interactions with heme.[8]

Mechanism of Antimalarial Action: Inhibition of Hemozoin Polymerization

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[5][9] The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquinolines, being weak bases, accumulate in the acidic environment of the digestive vacuole. Here, they bind to heme, preventing its polymerization into hemozoin.[8] The resulting accumulation of free heme leads to oxidative stress and parasite death.[8]

Anticancer Activity of Substituted Chloroquinolines

Beyond their antimalarial properties, substituted chloroquinolines have emerged as a promising class of anticancer agents. They have demonstrated cytotoxic effects against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer potential of these compounds is often assessed using the half-maximal inhibitory concentration (IC50) against various human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µg/mL) | Reference(s) |

| Chloroquine-based sulfonamides | |||

| Analogue CS9 | HeLa (Cervical) | 8.9 | [10] |

| Novel Chloroquinoline Derivatives | |||

| Compound 2 | A549 (Lung) | 44.34 | [5] |

| Compound 2 | Lovo (Colorectal) | 28.82 | [5] |

| Compound 17 | HeLa (Cervical) | 30.92 | [5] |

| 7-Chloroquinoline Hydrazones | |||

| Hydrazone I | SF-295 (CNS) | 0.688 | [11] |

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR for the anticancer activity of chloroquinolines is still under extensive investigation, but some key trends have been observed:

-

Hybridization: Creating hybrid molecules by combining the chloroquinoline scaffold with other pharmacologically active moieties, such as sulfonamides, has proven to be a successful strategy for enhancing anticancer activity.[5]

-

Substitutions on the Quinoline Ring: Modifications at various positions of the quinoline ring can significantly impact cytotoxicity. For instance, the introduction of certain substituents can modulate the compound's ability to interact with biological targets.

-

Side Chain Modifications: Similar to antimalarial activity, the nature of the side chain at the 4-position can influence the anticancer potency.

Mechanism of Anticancer Action: Autophagy Inhibition

A primary mechanism through which chloroquinolines exert their anticancer effects is the inhibition of autophagy.[12][13] Autophagy is a cellular self-degradation process that cancer cells often utilize to survive under stressful conditions, such as chemotherapy. Chloroquine and its analogues accumulate in lysosomes, increasing the lysosomal pH.[14] This disruption of the acidic environment inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.[12] The inhibition of this pro-survival pathway can lead to the accumulation of toxic cellular waste and ultimately induce cancer cell death, often in synergy with other anticancer drugs.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents with diverse pharmacological activities. The inherent versatility of the quinoline ring system allows for extensive functionalization, leading to the development of derivatives with potent and selective activities against a wide array of molecular targets implicated in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline derivatives, with a focus on their applications in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative efficacy data, provides key experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Targets of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in DNA replication and repair, disruption of microtubule dynamics, and modulation of key signaling pathways.[1][2][3]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been extensively developed as inhibitors of various kinases, playing a pivotal role in targeted cancer therapy.[4] Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use.[5]

Key Kinase Targets:

-

Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[6]

-

Src Kinase: A non-receptor tyrosine kinase that plays a role in cell growth, differentiation, and migration.[6]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivation is common in many cancers.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5]

Quantitative Data: Kinase Inhibitory Activity of Quinoline Derivatives

| Quinoline Derivative Class | Target Kinase | IC50 Values | Reference |

| Quinoline-2-carboxamides | Pim-1 | 2.60 µM, 2.81 µM, 1.29 µM | [6] |

| 4-Anilinoquinolines | EGFR | 0.08 µM, 0.18 µM | [7] |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | 5 nM | [8] |

| 4-Anilino-3-carboxyamides | EGFR | 0.49 µM | [8] |

| Quinoline-pyrazoline/pirazolinylthiazole hybrids | EGFR | 31.80 nM, 37.07 nM, 42.52 nM | [8] |

| 4-Aniline quinolines with phenylsulfonylurea | PI3K / mTOR | 0.72 µM (PI3K), 2.62 µM (mTOR) | [8] |

| Quinoline-based compounds | Pim-1 | 14.3 nM | [9] |

| Sulfonylated indeno[1,2-c]quinolines | EGFR-TK | 0.6–10.2 nM | [10] |

| Quinoline-based compounds | EGFR/HER-2 | 71 nM (EGFR), 31 nM (HER-2) | [11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the in vitro inhibitory activity of quinoline derivatives against a target kinase.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test quinoline derivatives (dissolved in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader (for detection of phosphorylation)

Procedure:

-

Prepare serial dilutions of the test quinoline derivatives and the positive control in the kinase assay buffer.

-

In a 96-well microplate, add the kinase enzyme, the specific substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

Caption: EGFR signaling and its inhibition by quinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and repair.[12] Quinoline derivatives can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[2][13] They can target both Topoisomerase I and Topoisomerase II.[2][14]

Quantitative Data: Topoisomerase Inhibitory Activity of Quinoline Derivatives

| Quinoline Derivative | Target Topoisomerase | IC50 Values | Reference |

| TAS-103 | Topoisomerase I / II | 2 µM (Topo I), 6.5 µM (Topo II) | [2] |

| Compound 28 | Topoisomerase I | 29 ± 0.04 nM | [1] |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | GI50 < 8 µM (in cancer cell lines) | [9] |

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This protocol is used to assess the ability of quinoline derivatives to inhibit the decatenation activity of Topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA - a network of interlocked DNA circles)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP)

-

Test quinoline derivatives (dissolved in DMSO)

-

Etoposide (positive control)

-

Loading dye

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and serial dilutions of the test compound or etoposide.

-

Add Topoisomerase IIα to each reaction mixture to initiate the decatenation reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Inhibition is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA.

Workflow: Topoisomerase II Inhibition Assay

Caption: Workflow for a Topoisomerase II DNA decatenation assay.

Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin polymers, are essential for cell division, motility, and intracellular transport.[15] Quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[15][16]

Quantitative Data: Tubulin Polymerization Inhibitory Activity of Quinoline Derivatives

| Quinoline Derivative | IC50 Value (Tubulin Polymerization) | Reference |

| Compound 4c | 17 ± 0.3 µM | [15] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 4g | 3.02 ± 0.63 µM (MCF-7 cell line) | [1] |

| Quinazoline-4-tetrahydroquinoline analogue 4a4 | 0.4 - 2.7 nM (antiproliferative IC50) | [17] |

| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c | 5.9 µM (A549 cell cycle arrest) | [14] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of quinoline derivatives on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., PEM buffer with GTP and glycerol)

-

Test quinoline derivatives (dissolved in DMSO)

-

Colchicine or paclitaxel (positive controls)

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer and serial dilutions of the test compound or controls.

-

Add the purified tubulin protein to each well.

-

Place the plate in the spectrophotometer and immediately begin monitoring the change in absorbance at 340 nm over time.

-

An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.

-

Calculate the percentage of inhibition and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. HDAC inhibitors cause hyperacetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[18]

Quantitative Data: HDAC Inhibitory Activity of Quinoline Derivatives

| Quinoline Derivative | Target HDAC | IC50 Values | Reference | | :--- | :--- | :--- | | Quinazoline-based derivative 1 | HDAC1 / HDAC6 | 31 nM (HDAC1), 16 nM (HDAC6) |[2] | | Quinazoline-based derivative 2 | HDAC1 / HDAC6 | 37 nM (HDAC1), 25 nM (HDAC6) |[2] | | Quinazolin-4(3H)-one analogue 5b | HDAC6 | 150 nM |[19] | | 8-substituted quinoline-2-carboxamide 21g | HDAC | 0.050 µM |[20] |

Antibacterial Targets of Quinoline Derivatives

Quinolone antibiotics are a major class of synthetic antibacterial agents that primarily target bacterial DNA synthesis.[21][22]

Key Antibacterial Targets:

-

DNA Gyrase (Topoisomerase II): Introduces negative supercoils into bacterial DNA, essential for DNA replication and transcription.[21]

-

Topoisomerase IV: Responsible for decatenating daughter chromosomes after DNA replication.[21]

Quantitative Data: Antibacterial Enzyme Inhibitory Activity of Quinolones

| Quinolone | Target Enzyme | IC50 Values (µg/ml) | Reference |

| Sitafloxacin | DNA Gyrase / Topoisomerase IV | 1.38 (Gyrase), 1.42 (Topo IV) | [4] |

| Levofloxacin | DNA Gyrase / Topoisomerase IV | 28.1 (Gyrase), 8.49 (Topo IV) | [4] |

| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | 27.8 (Gyrase), 9.30 (Topo IV) | [4] |

| Gatifloxacin | DNA Gyrase / Topoisomerase IV | 5.60 (Gyrase), 4.24 (Topo IV) | [4] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Caption: Mechanism of bacterial DNA gyrase inhibition by quinolones.

Antimalarial Targets of Quinoline Derivatives

Quinoline-containing drugs like chloroquine and quinine have been cornerstones of antimalarial therapy for decades.[19] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.[20]

Key Antimalarial Target:

-

Heme Polymerization: The parasite digests hemoglobin, releasing toxic free heme. It detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials inhibit this polymerization process.[19][23]

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

This colorimetric assay quantifies the formation of β-hematin (synthetic hemozoin).[6]

Materials:

-

Hematin solution

-

Test quinoline derivatives

-

Glacial acetic acid

-

Chloroquine (positive control)

-

Microplate reader

Procedure:

-

In a microplate, add the hematin solution and the test compound at various concentrations.

-

Initiate polymerization by adding glacial acetic acid.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the plate to pellet the β-hematin.

-

Wash the pellet with DMSO to remove unreacted hematin.

-

Dissolve the final pellet in NaOH and measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition compared to the negative control.

Neuroprotective Targets of Quinoline Derivatives

Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes involved in neurotransmitter metabolism and by exhibiting antioxidant properties.[24][25]

Key Neuroprotective Targets:

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[26]

-

Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of dopamine.[15]

-

Catechol-O-methyltransferase (COMT): An enzyme that degrades catecholamine neurotransmitters.[21]

Quantitative Data: Neuroprotective Enzyme Inhibitory Activity of Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme | IC50/Ki Values | Reference |

| Quinolinone derivative QN8 | Acetylcholinesterase (human recombinant) | IC50 = 0.29 µM, Ki = 79 nM | [27] |

| 4-Aminoquinoline derivative 07 | Acetylcholinesterase | IC50 = 0.72 ± 0.06 µM | [28] |

| Morpholine-bearing quinoline 11g | Acetylcholinesterase / Butyrylcholinesterase | IC50 = 1.94 ± 0.13 µM (AChE), 28.37 ± 1.85 µM (BChE) | [26] |

| 8-Hydroxyquinolines | Catechol O-Methyltransferase (human membrane-bound) | pIC50 values reported | [21] |

| Halogenated Quinoline Q3Cl4F | MAO-A / MAO-B | Binding Score: -7.24 kcal/mol (MAO-A), -8.37 kcal/mol (MAO-B) | [29] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity.[26]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI - substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB - Ellman's reagent)

-

Phosphate buffer

-

Test quinoline derivatives

-

Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control.

-

Add the AChE enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Measure the absorbance at 412 nm at regular intervals.

-

The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory and Antiviral Targets

Quinoline derivatives also exhibit significant anti-inflammatory and antiviral activities, although the specific molecular targets are often more varied and less well-defined than in other therapeutic areas.[28]

Anti-inflammatory Targets:

-

Cyclooxygenase (COX-1 and COX-2): Enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.[6]

-

Lipoxygenase (LOX): Enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.[6]

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of pro-inflammatory genes.

Antiviral Targets:

The antiviral targets of quinoline derivatives are highly dependent on the specific virus. Some reported targets include:

-

Viral polymerases: For RNA viruses like Bovine Viral Diarrhea Virus (BVDV).[18]

-

Neuraminidase: For influenza virus.[11]

-

3CLpro (Main Protease): For SARS-CoV-2.[4]

-

Viral entry and replication steps: For Dengue virus (DENV) and Respiratory Syncytial Virus (RSV).[4][24]

Quantitative Data: Anti-inflammatory and Antiviral Activity of Quinoline Derivatives

| Quinoline Derivative Class | Therapeutic Area | Target/Assay | IC50/EC50 Values | Reference |

| Quinoline-pyrazole hybrids | Anti-inflammatory | COX-2 | 0.1 - 0.11 µM | [6] |

| Quinoline-pyrazole hybrids | Anti-inflammatory | 5-LOX | Significant inhibition | [6] |

| Quinoline derivatives | Antiviral (RSV) | In vitro activity | 3.10 – 6.93 µM | [4] |

| Quinoline derivative 1ae | Antiviral (IAV) | In vitro activity | 1.87 ± 0.58 µM | [4] |

| Diarylpyrazolylquinoline derivative 3 | Antiviral (DENV-2) | In vitro activity | 0.81 ± 0.07 µM | [18] |

| Quinoline derivative 12b | Antiviral (Influenza H3N2) | Neuraminidase inhibition | 94.8% inhibition at 50 µM | [11] |

This guide provides a foundational understanding of the diverse therapeutic targets of quinoline derivatives. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapies for a wide range of human diseases. Researchers are encouraged to utilize the provided data and protocols as a starting point for their investigations into this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

Theorized Mechanism of Action for 2-Butyl-4-chloroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for 2-Butyl-4-chloroquinoline, a quinoline derivative with potential anti-inflammatory properties. In the absence of direct experimental data for this specific compound, this paper synthesizes the established mechanisms of structurally related quinoline compounds, particularly chloroquine, to propose a plausible pathway of action. The central hypothesis is that this compound functions as an inhibitor of Phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade, thereby attenuating the production of pro-inflammatory mediators. This document provides a comprehensive overview of the proposed signaling pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols to guide future research and validation of these theories.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2] While the mechanisms of action for some quinoline-based drugs, such as chloroquine, are well-documented, the specific biological targets of many other derivatives remain to be fully elucidated. This compound is one such compound for which direct mechanistic studies are not extensively available. However, its structural features—a quinoline core, a 4-chloro substituent, and a 2-butyl group—suggest a potential role as a modulator of inflammatory pathways.

This guide posits that the primary mechanism of action for this compound is the inhibition of Phospholipase A2 (PLA2). PLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[3] Arachidonic acid is a precursor to a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound could effectively suppress the inflammatory cascade at an early and critical juncture.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of several quinoline derivatives, most notably chloroquine, have been attributed to their ability to interfere with the arachidonic acid metabolic pathway.[4] Chloroquine has been shown to inhibit the liberation of arachidonic acid from membrane phospholipids in stimulated platelets, indicating a direct or indirect inhibition of PLA2.[4] The proposed mechanism for this compound follows a similar paradigm.

The Arachidonic Acid Cascade

Inflammatory stimuli, such as cytokines or pathogens, can activate PLA2. This enzyme then translocates to cellular membranes and catalyzes the release of arachidonic acid. Free arachidonic acid is subsequently metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Leads to the production of prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) pathway: Results in the synthesis of leukotrienes and lipoxins.

These eicosanoids are potent signaling molecules that mediate various aspects of the inflammatory response, including vasodilation, increased vascular permeability, pain, and fever.

Hypothesized Role of this compound

We theorize that this compound, through its quinoline scaffold, interacts with and inhibits the activity of PLA2, likely secretory PLA2 (sPLA2) or cytosolic PLA2 (cPLA2). This inhibition would reduce the available pool of arachidonic acid for downstream conversion into pro-inflammatory eicosanoids. The lipophilic 2-butyl group may enhance the compound's ability to partition into cellular membranes, where PLA2 exerts its enzymatic activity, potentially increasing its potency compared to less lipophilic analogues. The 4-chloro substituent is also a common feature in many biologically active quinolines, although its specific contribution to PLA2 inhibition is not yet fully understood.[5]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for the inhibitory activity of this compound on PLA2 is not currently available. However, data from studies on chloroquine and other quinoline derivatives provide a basis for estimating its potential potency.

| Compound | Target/Assay | IC50 Value | Reference |

| Chloroquine | Plasmodium falciparum Phospholipase A2 | 1.3 mM | [6] |

| Quinine | Plasmodium falciparum Phospholipase A2 | 1.0 mM | [6] |

| Quinoline-4-acetamides | Secretory Phospholipase A2 (sPLA2) | Displayed certain inhibition | [7] |

Table 1: Inhibitory concentrations (IC50) of selected quinoline derivatives against Phospholipase A2. This table provides context for the potential inhibitory potency of this compound.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays can be employed.

In Vitro Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified sPLA2.

Principle: A fluorogenic or chromogenic phospholipid substrate is used. In the presence of active sPLA2, the substrate is hydrolyzed, leading to a detectable signal (fluorescence or color change). An inhibitor will reduce the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute purified human recombinant sPLA2-IIA in an appropriate assay buffer.

-

Prepare the fluorogenic substrate (e.g., a derivative of phosphatidylcholine with a fluorescent fatty acid at the sn-2 position) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the purified sPLA2-IIA enzyme to all wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a compound to inhibit the release of arachidonic acid from the membranes of cultured cells.

Principle: Cells are pre-labeled with radioactive arachidonic acid ([³H]-AA), which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an inflammatory agonist, PLA2 is activated, and [³H]-AA is released into the culture medium. An inhibitor of PLA2 will reduce the amount of released radioactivity.

Protocol:

-

Cell Culture and Labeling:

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.

-

Incubate the cells with [³H]-arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into membrane phospholipids.

-

Wash the cells to remove unincorporated [³H]-AA.

-

-

Inhibition and Stimulation:

-

Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an inflammatory agonist (e.g., lipopolysaccharide [LPS] or a calcium ionophore like A23187) to activate PLA2.

-

Incubate for a further period to allow for arachidonic acid release.

-

-

Measurement of Released Arachidonic Acid:

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-AA release relative to the total incorporated radioactivity.

-

Determine the inhibitory effect of this compound by comparing the release in treated cells to that in vehicle-treated, stimulated cells.

-

Calculate the IC50 value from a dose-response curve.

-

Visualizations of Proposed Mechanisms and Workflows

Signaling Pathways

Caption: Proposed inhibition of the arachidonic acid cascade by this compound.

Experimental Workflow: In Vitro sPLA2 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity against sPLA2.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for PLA2 inhibition by quinoline derivatives are not abundant, general observations on their anti-inflammatory activity provide some insights:

-

Quinoline Core: The fundamental heterocyclic structure is essential for the biological activity of this class of compounds.

-

Substitutions at Position 4: The presence of a halogen, like the chloro group in this compound, is common in many bioactive quinolines. In the context of antimalarial activity, a 7-chloro group is crucial for the inhibition of β-hematin formation.[5] Its role in PLA2 inhibition warrants further investigation.

-

Substitutions at Position 2: The introduction of an alkyl group, such as the butyl group, increases the lipophilicity of the molecule. This may enhance its membrane permeability and interaction with membrane-associated enzymes like PLA2, potentially leading to increased potency. Studies on other 2-substituted quinoline derivatives have demonstrated significant anti-inflammatory effects.[8]

Conclusion and Future Directions

This technical guide has outlined the theorized mechanism of action for this compound as a putative inhibitor of Phospholipase A2 and the arachidonic acid cascade. This hypothesis is built upon the well-established anti-inflammatory properties of structurally similar quinoline compounds, particularly chloroquine.

To confirm this proposed mechanism, further experimental validation is imperative. The detailed protocols provided for in vitro enzyme inhibition and cell-based arachidonic acid release assays offer a clear path for future research. Elucidating the precise molecular interactions between this compound and PLA2 through techniques such as X-ray crystallography or molecular docking would provide invaluable insights for the rational design of more potent and selective anti-inflammatory agents based on the quinoline scaffold. Furthermore, investigating the selectivity of this compound for different PLA2 isoforms will be crucial for understanding its potential therapeutic window and side-effect profile.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroquine inhibits stimulated platelets at the arachidonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Plasmodium falciparum phospholipase A2 by chloroquine, quinine, and arteether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-4-acetamides as sPLA(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Characterization of 2-Butyl-4-chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Butyl-4-chloroquinoline, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of substituted quinolines and alkyl chlorides.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-5 |

| ~7.95 | d | 1H | H-8 |

| ~7.70 | t | 1H | H-7 |

| ~7.50 | t | 1H | H-6 |

| ~7.30 | s | 1H | H-3 |

| ~2.90 | t | 2H | α-CH₂ (butyl) |

| ~1.80 | m | 2H | β-CH₂ (butyl) |

| ~1.45 | m | 2H | γ-CH₂ (butyl) |

| ~0.95 | t | 3H | δ-CH₃ (butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~150 | C-4 |

| ~148 | C-8a |

| ~130 | C-7 |

| ~129 | C-5 |

| ~127 | C-4a |

| ~126 | C-6 |

| ~122 | C-8 |

| ~121 | C-3 |

| ~38 | α-CH₂ (butyl) |

| ~31 | β-CH₂ (butyl) |

| ~22 | γ-CH₂ (butyl) |

| ~14 | δ-CH₃ (butyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (butyl) |

| 1600-1585 | Medium-Strong | C=C stretching (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1100 | Strong | C-Cl stretch |

| 900-675 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 219/221 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 176 | Medium | [M - C₃H₇]⁺ (loss of propyl radical) |

| 162 | Medium | [M - C₄H₉]⁺ (loss of butyl radical) |

| 127 | High | [Quinoline]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid this compound sample into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.[1]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[3]

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Sample Preparation and Data Acquisition (GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]

-

Transfer the solution to a 2 mL autosampler vial.

-

Set the Gas Chromatography (GC) parameters, including the injection volume (typically 1 µL), inlet temperature, and column temperature program.

-

Set the Mass Spectrometry (MS) parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and scan rate.[6]

-

Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-4-chloroquinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the solubility and stability of 2-Butyl-4-chloroquinoline. A thorough literature search did not yield specific quantitative solubility and stability data for this compound. Therefore, this guide presents generalized experimental protocols and factors influencing these properties based on data for structurally similar quinoline derivatives. The provided methodologies and visualizations are intended to guide researchers in determining the specific characteristics of this compound.

Introduction

This compound is a substituted quinoline that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial drugs and other therapeutic agents.[1] The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its handling, formulation, and biological activity. Understanding these characteristics is paramount for researchers in drug discovery and development. This guide outlines the theoretical considerations and practical methodologies for assessing the solubility and stability of this compound.

Solubility of this compound

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The quinoline core is predominantly hydrophobic, which can lead to low aqueous solubility for many of its derivatives.[2] The presence of a butyl group in this compound further contributes to its lipophilicity, suggesting that its solubility in aqueous media is likely to be limited.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: As a weak base, the quinoline nitrogen can be protonated at lower pH values, forming a more soluble salt.[2] Therefore, the aqueous solubility of this compound is expected to be pH-dependent.

-

Co-solvents: The addition of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]

-

Temperature: The solubility of most solid compounds, including quinoline derivatives, generally increases with temperature.[3][4]

-

Crystal Lattice Energy: Strong intermolecular forces in the solid state can hinder the dissolution process, leading to lower solubility.[2]

Experimental Protocol for Solubility Determination

A generalized experimental protocol for determining the solubility of a substituted quinoline in various solvents is described below, based on established methods.[2][5]

2.2.1. Materials and Equipment

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, tetrahydrofuran, and various pH buffers)[4][6]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2.2.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.[5]

-

Analyze the standards using HPLC or UV-Vis spectrophotometry and construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[2][5]

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][5]

-

-

Sample Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.[5]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[2][5]

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

Determine the concentration of the dissolved compound in the diluted samples using the previously constructed calibration curve.[5]

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[5]

-

2.2.3. Data Presentation

While specific data for this compound is not available, the results of such an experiment would be presented in a table similar to the one below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| pH 2 Buffer | 25 | Data to be determined |

| pH 7 Buffer | 25 | Data to be determined |

| pH 10 Buffer | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined |

Table 1: Hypothetical solubility data for this compound in various solvents.

Visualization of Experimental Workflow

References

The Antimalarial Potential of Novel Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, tracing its origins to the discovery of quinine. Despite the emergence of resistance to classic quinoline drugs like chloroquine, medicinal chemists continue to explore novel quinoline-based compounds, leveraging molecular hybridization and other synthetic strategies to enhance efficacy against resistant strains of Plasmodium falciparum. This technical guide provides an in-depth overview of the core aspects of novel quinoline compound development, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2][3] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][4]

Quinoline compounds, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[1][3] Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:

-

Capping Hemozoin Crystals: Some quinolines may bind to the growing faces of hemozoin crystals, preventing further polymerization.[5]

-

Complexation with Free Heme: These compounds can form a complex with free heme, which is unable to be incorporated into the hemozoin crystal. This complex may also be toxic to the parasite.[5]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some studies suggest that quinolines may also inhibit nucleic acid and protein synthesis and glycolysis in the parasite.[4]

The accumulation of free heme and reactive oxygen species leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.[2][3]

References

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

In Silico Modeling of 2-Butyl-4-chloroquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 2-Butyl-4-chloroquinoline, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2][3] Understanding the molecular interactions of this compound through computational methods is crucial for elucidating its mechanism of action, predicting potential protein targets, and guiding the rational design of more potent and selective analogs. This document details the key in silico methodologies, including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing both theoretical background and practical protocols. Furthermore, it presents a framework for visualizing the potential signaling pathways affected by this compound and summarizes relevant quantitative data to facilitate comparative analysis.

Introduction to this compound and In Silico Modeling

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are fundamental scaffolds in medicinal chemistry.[1][3] The therapeutic versatility of quinoline derivatives is well-documented, with applications as anticancer, antimalarial, antibacterial, antifungal, and antiviral agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets.

In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[4] These computational techniques allow for the rapid and cost-effective prediction of a molecule's behavior at the atomic level, offering insights that can significantly accelerate the drug development pipeline.[4][5] For this compound, in silico approaches can be leveraged to:

-

Identify and characterize potential protein binding sites.

-

Predict the binding affinity and mode of interaction with target proteins.

-

Elucidate the structural features essential for its biological activity.

-

Screen virtual compound libraries for analogs with improved properties.

-

Predict pharmacokinetic and toxicological (ADMET) properties.

This guide will focus on the core in silico methodologies applicable to the study of this compound.

Key In Silico Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is most often used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.

Experimental Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). For quinoline derivatives, potential targets include tyrosine kinases (e.g., EGFR, VEGFR-2), HIV reverse transcriptase, and Plasmodium falciparum lactate dehydrogenase (PfLDH).[8][9][10][11]

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues, typically at a physiological pH of 7.4.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., MarvinSketch, OpenBabel).[12]

-

Assign appropriate atom types and charges.

-

Perform energy minimization of the ligand structure to obtain a low-energy conformation.

-

-

Docking Simulation:

-

Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying putative binding pockets using pocket detection algorithms.

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.[7][8]

-

Score the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most probable binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[13]

-

Compare the docking score of this compound with that of known inhibitors or reference compounds.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features responsible for a compound's biological activity and to screen large databases for novel compounds with similar features.[14][15]

Experimental Protocol: Pharmacophore Model Generation for Quinoline Derivatives

-

Training Set Selection:

-

Compile a set of structurally diverse quinoline derivatives with known biological activity against a specific target.

-

The training set should include both active and inactive compounds to build a robust model.

-

-

Feature Identification:

-

Identify the common chemical features present in the active compounds, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Use a pharmacophore modeling software (e.g., Catalyst/HipHop, Phase) to generate and score different pharmacophore hypotheses based on the alignment of the training set molecules.[14]

-